molecular formula C21H20ClN3O4S B2499043 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899759-09-2

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2499043
M. Wt: 445.92
InChI Key: AIKWCFWQTIVFLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to the one , involves multi-step chemical reactions that lead to the formation of the target molecule with specific functional groups. Studies like those by Sunder and Maleraju (2013) have outlined detailed synthetic pathways that involve reacting specific pyrazole derivatives with various substituted acetamides to obtain novel compounds with potential anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Crystal structure analysis provides insight into the arrangement of atoms within a compound and the spatial orientation of its molecular framework. Studies by Narayana et al. (2016) on similar acetamide derivatives have utilized techniques like X-ray crystallography to elucidate the molecular structure, showcasing the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline form (Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of acetamide derivatives is influenced by the presence of functional groups that participate in various chemical reactions. Research by Salian, Narayana, and Sarojini (2017) on related compounds highlights the synthesis and spectroscopic characterization, indicating how functional groups like pyrazole and thiazole rings react under certain conditions to form new structures with distinct properties (Salian et al., 2017).

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism Studies

  • Chloroacetamide Herbicides : Chloroacetamides such as alachlor and metazachlor are used as herbicides to control annual grasses and broad-leaved weeds in various crops. These studies explore the inhibitory effects of chloroacetamides on fatty acid synthesis in green algae, shedding light on their mechanism of action and environmental impact (Weisshaar & Böger, 1989).

  • Comparative Metabolism : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into their metabolic pathways, the role of specific metabolites in their toxicological profiles, and species differences in metabolism. This knowledge is crucial for assessing human health risks and understanding the carcinogenic potential of these compounds (Coleman et al., 2000).

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research on the synthesis of novel compounds with anti-inflammatory activity, such as N-(3-chloro-4-fluorophenyl)-2 derivatives, demonstrates the potential therapeutic applications of these chemical structures. These studies contribute to the development of new drugs with specific biological activities (Sunder & Maleraju, 2013).

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Such research explores the potential of these compounds in combating oxidative stress-related diseases, highlighting the versatility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).

Nonlinear Optical Properties

  • Theoretical Investigations : Studies on the nonlinear optical properties of crystalline acetamides structures, including the effects of their environment on polarization, underline the potential of these compounds in photonic devices and optical applications. Such research contributes to the development of new materials for advanced technological applications (Castro et al., 2017).

properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-13-4-6-15(11-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-14-5-7-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKWCFWQTIVFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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